molecular formula C14H12N2O4 B4997044 phenyl (4-methyl-2-nitrophenyl)carbamate

phenyl (4-methyl-2-nitrophenyl)carbamate

Cat. No.: B4997044
M. Wt: 272.26 g/mol
InChI Key: ZUIKHCTWMRMWGR-UHFFFAOYSA-N
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Description

Phenyl (4-methyl-2-nitrophenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is particularly noted for its insecticidal properties, making it useful in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (4-methyl-2-nitrophenyl)carbamate can be synthesized through a reaction between phenyl carbamate and 4-methyl-2-nitrophenol in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the product is purified by recrystallization. Another method involves the nucleophilic substitution reaction of 4-nitrophenylchloroformate with various amines at temperatures ranging from 10 to 40°C with constant stirring in the presence of a base like triethylamine in tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or phenols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various carbamate derivatives.

Scientific Research Applications

Phenyl (4-methyl-2-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase, to understand its effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic applications, including its role as an acetylcholinesterase inhibitor in the treatment of neurological disorders.

    Industry: Utilized as an insecticide in agriculture to control pests in crops like cotton, soybean, and wheat.

Mechanism of Action

Phenyl (4-methyl-2-nitrophenyl)carbamate acts as an acetylcholinesterase inhibitor. It prevents the breakdown of acetylcholine, a neurotransmitter essential for normal nervous system function. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately resulting in paralysis and death of the insect.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-nitrophenyl)carbamate: Another carbamate derivative with similar insecticidal properties.

    Ethyl (4-nitrophenyl)carbamate: Used in similar applications but with different physical and chemical properties.

    Phenyl (4-nitrophenyl)carbamate: Shares structural similarities but may have different reactivity and applications.

Uniqueness

Phenyl (4-methyl-2-nitrophenyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

phenyl N-(4-methyl-2-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIKHCTWMRMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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